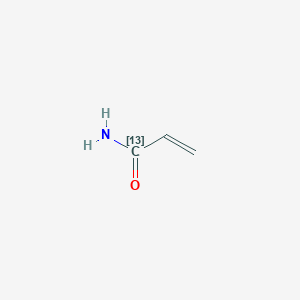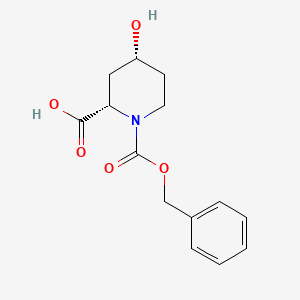
Acrylamide-1-13C
概要
説明
Acrylamide-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the acrylamide molecule. Its chemical formula is H2C=CH13CONH2, and it has a molecular weight of 72.07 g/mol . This isotopically labeled compound is primarily used in scientific research to study various biochemical and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Acrylamide-1-13C can be synthesized through the reaction of 13C-labeled acrylonitrile with water in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the incorporation of the 13C isotope at the desired position .
Industrial Production Methods
Industrial production of this compound involves the use of isotopically labeled starting materials and specialized equipment to ensure the purity and isotopic enrichment of the final product. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired isotopic purity of 99 atom % 13C .
化学反応の分析
Types of Reactions
Acrylamide-1-13C undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polyacrylamide, a process initiated by free radicals or other polymerization initiators.
Hydrolysis: Under alkaline conditions, this compound can hydrolyze to form acrylic acid-1-13C.
Copolymerization: It can copolymerize with other monomers such as lignin and diallyldimethylammonium chloride.
Common Reagents and Conditions
Polymerization: Initiators like 1,3-dimethylimidazolium (phosphonooxy-)oligosulphanide.
Hydrolysis: Aqueous sodium hydroxide solutions.
Copolymerization: Various monomers and catalysts under controlled pH and temperature conditions.
Major Products Formed
Polyacrylamide: Used in water treatment and enhanced oil recovery.
Acrylic Acid-1-13C: Used in the production of superabsorbent polymers.
科学的研究の応用
Acrylamide-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of biochemical and chemical processes. Some applications include:
作用機序
Acrylamide-1-13C exerts its effects through various molecular mechanisms:
Neurotoxicity: Acrylamide can cause axonal degeneration, oxidative stress, and inflammatory responses in the nervous system.
Carcinogenicity: It forms DNA adducts and induces mutations, leading to potential carcinogenic effects.
Metabolic Pathways: Acrylamide is metabolized to glycidamide, which is highly reactive and can form adducts with proteins and DNA.
類似化合物との比較
Acrylamide-1-13C can be compared with other isotopically labeled acrylamides, such as:
Acrylamide-13C3:
Acrylamide-2,3,3-d3: Deuterium-labeled acrylamide, used in studies requiring deuterium labeling.
Uniqueness
This compound is unique due to its specific labeling at the first carbon position, making it particularly useful for studies focusing on the initial steps of acrylamide’s chemical reactions and metabolic pathways.
特性
IUPAC Name |
(113C)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745961 | |
| Record name | (1-~13~C)Prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-24-0 | |
| Record name | (1-~13~C)Prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Acrylamide-1-13C used in food analysis?
A1: this compound serves as an internal standard in gas chromatography/mass spectrometry (GC/MS) analysis for determining acrylamide levels in food []. Internal standards are crucial for accurate quantification as they help account for variations during sample preparation and analysis.
Q2: What are the advantages of using this compound as an internal standard for acrylamide analysis?
A2: this compound is chemically very similar to acrylamide, differing only by the presence of a non-radioactive carbon-13 isotope. This similarity ensures that this compound behaves almost identically to acrylamide during extraction and analysis []. This allows for accurate quantification of acrylamide in complex food matrices by comparing its signal to the known amount of this compound added.
Q3: How effective is the method described in the research for determining acrylamide in food?
A3: The research demonstrates that using this compound as an internal standard in the described GC/MS method achieves high recovery rates (97-105%) and excellent precision (relative standard deviations of 0.8-3.9%) for acrylamide analysis in various foods like potato chips, corn snacks, pretzels, and roasted tea []. This highlights the method's reliability and accuracy for quantifying acrylamide in different food matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)
![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)
![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)


![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)

![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)

